ethyl 2-(chloromethyl)furan-3-carboxylate
Overview
Description
ethyl 2-(chloromethyl)furan-3-carboxylate is an organic compound belonging to the class of furoates, which are esters derived from furan-2-carboxylic acid. This compound is characterized by the presence of a furan ring, a chloromethyl group, and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl 2-(chloromethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with ethanol to produce ethyl furan-2-carboxylate. The chloromethylation of ethyl furan-2-carboxylate using formaldehyde and hydrochloric acid yields ethyl 2-(chloromethyl)-3-furoate.
Industrial Production Methods: In industrial settings, the production of ethyl 2-(chloromethyl)-3-furoate typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: ethyl 2-(chloromethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted furoates with various functional groups.
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 2-(hydroxymethyl)-3-furoate.
Scientific Research Applications
ethyl 2-(chloromethyl)furan-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-3-furoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The furan ring and ester group also contribute to its chemical behavior, enabling it to undergo oxidation and reduction reactions.
Comparison with Similar Compounds
ethyl 2-(chloromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(bromomethyl)-3-furoate: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Methyl 2-(chloromethyl)-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl 2-(hydroxymethyl)-3-furoate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRTMAWUADGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201068 | |
Record name | Ethyl 2-(chloromethyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53020-09-0 | |
Record name | 3-Furancarboxylic acid, 2-(chloromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53020-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(chloromethyl)-3-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053020090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(chloromethyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(chloromethyl)-3-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-(CHLOROMETHYL)-3-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6F13OGM8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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